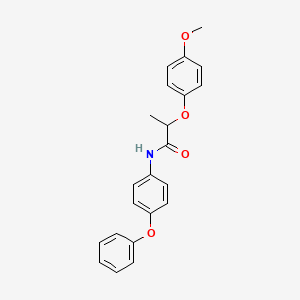
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a transcription factor that regulates various biological processes, including lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been extensively studied for its potential therapeutic applications in metabolic diseases, cardiovascular diseases, and cancer.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide exerts its biological effects by activating PPARδ, which regulates the expression of target genes involved in lipid metabolism, glucose utilization, inflammation, and cell proliferation. PPARδ activation leads to the upregulation of fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle and adipose tissue, resulting in improved insulin sensitivity and energy metabolism. PPARδ activation also inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation and oxidative stress in various tissues. Moreover, PPARδ activation has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and physiological effects:
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has been reported to have various biochemical and physiological effects in different tissues and organs. In skeletal muscle, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to improved energy metabolism and exercise performance. In adipose tissue, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide reduces adipocyte size and increases the expression of genes involved in thermogenesis and energy expenditure, resulting in reduced adiposity and improved insulin sensitivity. In the heart, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide protects against ischemia-reperfusion injury by reducing oxidative stress, inflammation, and apoptosis. In the liver, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide improves lipid metabolism and reduces steatosis by increasing fatty acid oxidation and reducing lipogenesis. In cancer cells, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide induces cell cycle arrest and apoptosis by regulating the expression of genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide is a potent and selective PPARδ agonist, with an EC50 value of 1.1 nM for human PPARδ activation. 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide is also stable in various solvents and buffers, allowing for easy preparation and storage. However, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has some limitations for laboratory experiments, including its high cost, limited availability, and potential off-target effects. 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide is a relatively expensive compound, which may limit its use in large-scale experiments. Moreover, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide is not widely available from commercial sources, and its synthesis requires specialized equipment and expertise. Finally, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide may have off-target effects on other nuclear receptors or signaling pathways, which may complicate its interpretation in some experiments.
Orientations Futures
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has several potential future directions for scientific research, including its clinical translation, structure-activity relationship studies, and combination therapy. 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has shown promising results in preclinical studies for various diseases, and its clinical translation is underway in some indications, such as heart failure and non-alcoholic fatty liver disease. Moreover, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide is a useful tool compound for structure-activity relationship studies to identify more potent and selective PPARδ agonists. Finally, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide may have synergistic effects with other drugs or therapies, such as exercise, diet, or other pharmacological agents, which may enhance its therapeutic efficacy and reduce its potential adverse effects.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has been widely used in scientific research to investigate its pharmacological properties and potential therapeutic applications. In metabolic diseases, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce adiposity, and increase energy expenditure in animal models of obesity and type 2 diabetes. In cardiovascular diseases, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has been demonstrated to have cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in various experimental models of myocardial infarction, heart failure, and atherosclerosis. In cancer, 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide has been reported to inhibit cell proliferation, induce apoptosis, and enhance chemotherapy sensitivity in different types of cancer cells.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-16(26-20-14-12-18(25-2)13-15-20)22(24)23-17-8-10-21(11-9-17)27-19-6-4-3-5-7-19/h3-16H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAWOFMQVYXINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({4-[(4-phenyl-1-piperazinyl)carbonyl]cyclohexyl}methyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4107231.png)
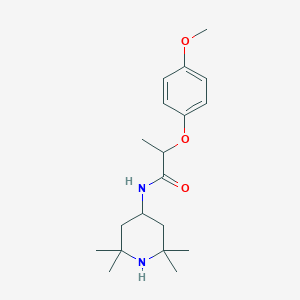
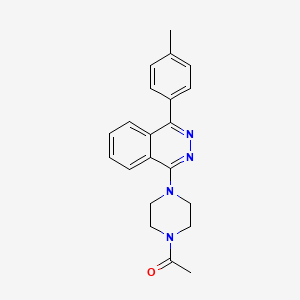
![ethyl [3-(3-chlorophenyl)-6-{[(4-methoxyphenyl)amino]carbonyl}-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]carbamate](/img/structure/B4107254.png)

![N-1,3-benzothiazol-2-yl-5-cyano-6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4107257.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4107262.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4107265.png)
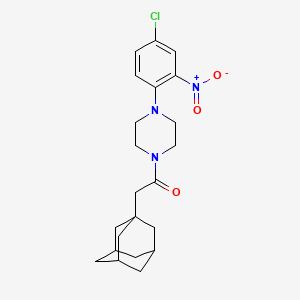
![4-[3-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4107271.png)
![2-(benzylsulfonyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4107272.png)
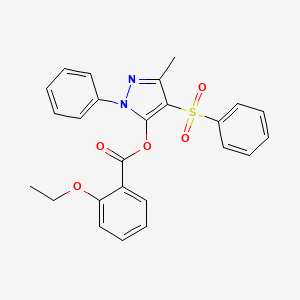

![2-({6-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]-3-pyridazinyl}oxy)acetamide](/img/structure/B4107282.png)